molecular formula C16H15ClF3N5 B6443900 5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine CAS No. 2548976-40-3

5-chloro-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine

Cat. No. B6443900
CAS RN: 2548976-40-3
M. Wt: 369.77 g/mol
InChI Key: LFXCGUMACSQTDC-UHFFFAOYSA-N
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Description

The compound seems to contain a trifluoromethylpyridine group . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

Trifluoromethylpyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The trifluoromethyl (CF₃) group is a powerful pharmacophore in drug design. Researchers have explored derivatives of 2-Chloro-5-(trifluoromethyl)pyridine for their potential as antiviral, antibacterial, and antitumor agents. The compound’s unique structure may enhance binding affinity to specific protein targets, leading to improved drug potency .

Reverse Transcriptase Inhibition

A study found that a molecule containing a CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring improved drug potency by lowering the pKa of the cyclic carbamate. This effect was attributed to a key hydrogen bonding interaction with the protein, specifically reverse transcriptase enzyme inhibition .

Orphan Drug Designation

In 2015, the European Commission granted orphan designation for a related compound, pyridin-3-ylmethyl)-pyridin-2-yl]- (6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride , for the treatment of tenosynovial giant cell tumor (both localized and diffuse types) . Although not identical, this highlights the potential relevance of similar structures in rare disease therapeutics.

Regioselective Functionalization

Researchers have used 2-Chloro-5-(trifluoromethyl)pyridine as a model substrate to investigate regioexhaustive functionalization. Its reactivity and selectivity make it valuable for synthetic chemistry studies .

Mechanism of Action

The mechanism of action of trifluoromethylpyridine derivatives can vary widely depending on the specific compound and its application. For example, in the context of agrochemicals, these compounds can act as pesticides that prevent crop losses caused by parasites .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of new trifluoromethylpyridine derivatives is a promising area of research.

properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5/c17-12-6-22-15(23-7-12)25-4-3-10-8-24(9-13(10)25)14-2-1-11(5-21-14)16(18,19)20/h1-2,5-7,10,13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXCGUMACSQTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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